molecular formula C8H9FN2O B1371069 5-amino-2-fluoro-N-methylbenzamide CAS No. 1153287-97-8

5-amino-2-fluoro-N-methylbenzamide

Cat. No. B1371069
M. Wt: 168.17 g/mol
InChI Key: LOKXXWPLTXZUMQ-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 . It is a compound that has been used in various scientific research .


Molecular Structure Analysis

The molecular structure of 5-amino-2-fluoro-N-methylbenzamide consists of a benzene ring substituted with an amino group, a fluoro group, and a methylbenzamide group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

5-Amino-2-fluoro-N-methylbenzamide has a molecular weight of 168.17 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis in Medicinal Chemistry

5-amino-2-fluoro-N-methylbenzamide is used as a starting point or intermediate in the synthesis of various pharmacologically active compounds. For instance, Li Zhi-yu (2012) described its use in synthesizing MDV3100, an androgen receptor antagonist, demonstrating its utility in the development of targeted therapies for conditions like prostate cancer (Li Zhi-yu, 2012). Similarly, C. Russell et al. (2015) utilized a related compound in the synthesis of protein kinase inhibitors, showcasing the compound's relevance in creating treatments for diseases with kinase-related pathologies (C. Russell et al., 2015).

Chemical Stability and Reactivity Studies

The compound's derivatives have been studied for their chemical stability. For example, Yunbo Cong and Chunsheng Cheng (2021) investigated the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide, providing insights into the safety and handling of similar compounds (Yunbo Cong & Chunsheng Cheng, 2021).

Novel Pharmaceutical Formulations

The compound is also instrumental in developing novel pharmaceutical formulations. P. Norman (2008) discussed specific crystalline forms of a related compound, emphasizing the importance of molecular structure in the efficacy and safety of pharmaceutical agents (P. Norman, 2008).

Radiopharmaceutical Applications

Additionally, 5-amino-2-fluoro-N-methylbenzamide derivatives have been explored in radiopharmaceuticals. J. Mertens et al. (1994) studied the radioiodination of a related compound for potential use in γ-emission tomography, demonstrating the compound's potential in diagnostic imaging (J. Mertens et al., 1994).

Fluorination in Organic Synthesis

In organic synthesis, the compound's derivatives have been used to explore new fluorination techniques. Brian J. Groendyke et al. (2016) described a mild, amide-directed fluorination method mediated by iron, showcasing the compound's role in advancing synthetic chemistry (Brian J. Groendyke et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound suggests that it may be harmful if swallowed and may cause genetic defects . It is recommended to use personal protective equipment when handling it and to seek medical attention if exposed or concerned .

properties

IUPAC Name

5-amino-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKXXWPLTXZUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656102
Record name 5-Amino-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-fluoro-N-methylbenzamide

CAS RN

1153287-97-8
Record name 5-Amino-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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